molecular formula C9H16ClNO2 B2985230 Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2418595-57-8

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride

Cat. No.: B2985230
CAS No.: 2418595-57-8
M. Wt: 205.68
InChI Key: MXLFPUHRECDFQV-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Biological Activity

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological activity. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₆ClN₁O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 1808249-67-3

The compound features a spirocyclic structure, which is known to influence its interaction with biological systems. The spiro[3.3]heptane framework allows for unique conformational flexibility that can mimic various bioactive molecules.

This compound has been studied for its potential effects on various biological pathways:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially affecting metabolic pathways involved in disease progression.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, including those related to cancer proliferation and apoptosis.

Study 1: Inhibition of Hedgehog Signaling Pathway

A comparative study evaluated the biological activity of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives against the Hedgehog signaling pathway:

CompoundIC50 (µM)
Sonidegib0.0015
Methyl (1R,3S)-3-aminospiro[3.3]heptane analog0.24 - 0.48

The results demonstrated that while the spirocyclic analogs exhibited significant inhibition of the Hedgehog pathway, their efficacy was notably lower than that of the original drug Sonidegib .

Study 2: Metabolic Stability Assessment

Research assessing the metabolic stability of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives in human liver microsomes indicated:

CompoundCLint (μL min⁻¹ mg⁻¹)t1/2 (min)
Sonidegib1893
Methyl analog3647

These findings suggest that while the spirocyclic derivatives may have altered metabolic profiles, they still retain some level of stability compared to traditional compounds .

Pharmacological Implications

The unique structure of this compound positions it as a promising candidate for further pharmacological development. Its ability to modulate key signaling pathways could lead to applications in treating various conditions such as cancer and metabolic disorders.

Properties

IUPAC Name

methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFPUHRECDFQV-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.